An In-depth Technical Guide to 4-Cyclohexyl-2,6-xylenol (CAS: 10570-68-0)
An In-depth Technical Guide to 4-Cyclohexyl-2,6-xylenol (CAS: 10570-68-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Cyclohexyl-2,6-xylenol (CAS number: 10570-68-0), also known as 4-cyclohexyl-2,6-dimethylphenol. Due to the limited availability of specific experimental data for this compound, this document also includes relevant information for its immediate precursor, 2,6-xylenol, to provide a foundational understanding. The guide details its synthesis, potential applications as an antioxidant, and general experimental protocols for antioxidant activity assessment. While no specific signaling pathways involving 4-Cyclohexyl-2,6-xylenol have been identified in the current literature, this document presents standardized workflows for its synthesis and antioxidant evaluation.
Chemical and Physical Properties
4-Cyclohexyl-2,6-xylenol is a derivative of phenol characterized by a cyclohexyl group at the para position and two methyl groups at the ortho positions relative to the hydroxyl group.[1][2][3] This substitution pattern, particularly the steric hindrance provided by the ortho-methyl groups, suggests potential antioxidant properties.[4][5]
Table 1: General and Computed Properties of 4-Cyclohexyl-2,6-xylenol
| Property | Value | Source |
| CAS Number | 10570-68-0 | [1][2][3] |
| Molecular Formula | C₁₄H₂₀O | [1][2][3] |
| Molecular Weight | 204.31 g/mol | [1][2][3] |
| IUPAC Name | 4-cyclohexyl-2,6-dimethylphenol | [2][3] |
| Synonyms | 4-Cyclohexyl-2,6-xylenol, 2,6-DIMETHYL-4-CYCLOHEXYLPHENOL | [2][3] |
| Canonical SMILES | CC1=CC(=CC(=C1O)C)C2CCCCC2 | [2][3] |
| InChIKey | JEOOYEDQODNSOL-UHFFFAOYSA-N | [2][3] |
| Computed XLogP3-AA | 4.8 | [2] |
| Computed pKa | 10.91 ± 0.23 |
Table 2: Experimental Properties of 2,6-Xylenol (CAS: 576-26-1)
| Property | Value | Source |
| Melting Point | 43-45 °C | [6] |
| Boiling Point | 203 °C | [6] |
| Density | 1.132 g/cm³ | [6] |
| Flash Point | 86 °C | [6] |
Synthesis of 4-Cyclohexyl-2,6-xylenol
The primary method for synthesizing 4-Cyclohexyl-2,6-xylenol is through the acid-catalyzed alkylation of 2,6-xylenol with cyclohexene or cyclohexanol.[7] This electrophilic substitution reaction is a common strategy for introducing alkyl groups onto a phenolic ring.
Experimental Protocol: Acid-Catalyzed Alkylation of 2,6-Xylenol
This protocol is a generalized procedure based on common organic synthesis techniques for similar compounds.
Materials:
-
2,6-Xylenol
-
Cyclohexene or Cyclohexanol
-
Acid catalyst (e.g., sulfuric acid, phosphoric acid, or a solid acid catalyst like an acidic zeolite)
-
Anhydrous solvent (e.g., toluene, heptane)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, magnetic stirrer)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, condenser, and a dropping funnel, dissolve 2,6-xylenol in the chosen anhydrous solvent.
-
Add the acid catalyst to the solution. The amount will depend on the specific catalyst used.
-
Heat the mixture to the desired reaction temperature (this may range from room temperature to reflux, depending on the catalyst and reactants).
-
Slowly add cyclohexene or cyclohexanol to the reaction mixture from the dropping funnel over a period of 1-2 hours.
-
After the addition is complete, continue to stir the reaction mixture at the set temperature for several hours until the reaction is complete (monitor by TLC or GC).
-
Cool the reaction mixture to room temperature and quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Caption: Synthesis workflow for 4-Cyclohexyl-2,6-xylenol.
Potential Biological Activity: Antioxidant Properties
Phenolic compounds, particularly sterically hindered phenols like 4-Cyclohexyl-2,6-xylenol, are known for their antioxidant activity.[4][5] The mechanism of action typically involves the donation of the phenolic hydrogen atom to a free radical, thereby neutralizing it and preventing oxidative damage to other molecules. The resulting phenoxyl radical is stabilized by resonance and the steric hindrance from the ortho-substituents.[5]
While specific studies on the antioxidant activity of 4-Cyclohexyl-2,6-xylenol are not widely reported, its structural features strongly suggest this potential. Common in vitro assays to evaluate antioxidant capacity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the FRAP (Ferric Reducing Antioxidant Power) assay.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the non-radical form, diphenylpicrylhydrazine, which is yellow. The degree of discoloration is proportional to the antioxidant's radical scavenging activity.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compound (4-Cyclohexyl-2,6-xylenol)
-
Standard antioxidant (e.g., Trolox, Ascorbic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Protect from light.
-
Prepare a series of dilutions of the test compound and the standard antioxidant in methanol.
-
In a 96-well plate, add a specific volume of the DPPH solution to each well.
-
Add an equal volume of the test compound or standard dilutions to the wells. For the control, add methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the antioxidant.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.
Materials:
-
FRAP reagent (containing acetate buffer, 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in HCl, and FeCl₃·6H₂O solution)
-
Test compound (4-Cyclohexyl-2,6-xylenol)
-
Standard (e.g., FeSO₄·7H₂O)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the FRAP reagent fresh by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃·6H₂O solution (20 mM) in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[1][8][9]
-
Prepare a series of dilutions of the test compound and the ferrous sulfate standard.
-
In a 96-well plate, add a small volume of the sample or standard to each well.
-
Add a larger volume of the pre-warmed FRAP reagent to each well and mix.
-
Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).[8]
-
Measure the absorbance at a specific wavelength (typically around 593 nm) using a microplate reader.[1][9]
-
Construct a standard curve using the absorbance values of the ferrous sulfate standards.
-
Determine the FRAP value of the sample by comparing its absorbance to the standard curve. The results are typically expressed as micromolar ferrous equivalents.
Caption: General workflow for antioxidant activity assays.
Spectroscopic Data
Safety and Handling
Specific toxicity data for 4-Cyclohexyl-2,6-xylenol is limited. However, based on the data for the closely related 2,6-xylenol, it should be handled with care. 2,6-Xylenol is classified as toxic if swallowed or in contact with skin and can cause severe skin burns and eye damage.[13] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
4-Cyclohexyl-2,6-xylenol is a sterically hindered phenolic compound with strong potential for use as an antioxidant. Its synthesis is straightforward via the alkylation of 2,6-xylenol. While specific experimental data for this compound is sparse, this guide provides a framework for its synthesis, characterization, and evaluation of its antioxidant properties based on established methodologies. Further research is warranted to fully elucidate its physical, chemical, and biological properties, which could pave the way for its application in materials science and drug development.
References
- 1. 2.7.3. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. 4-Cyclohexyl-2,6-xylenol | C14H20O | CID 82731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Antioxidant Activity of Synthetic Polymers of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. 2,6-Xylenol - Wikipedia [en.wikipedia.org]
- 7. Method for making 2,6-xylenol - Eureka | Patsnap [eureka.patsnap.com]
- 8. ultimatetreat.com.au [ultimatetreat.com.au]
- 9. 2.8. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]
- 10. 2,6-Dimethylphenol(576-26-1) 13C NMR [m.chemicalbook.com]
- 11. 2,6-Dimethylphenol(576-26-1) IR Spectrum [m.chemicalbook.com]
- 12. 2,6-Dimethylphenol(576-26-1) 1H NMR spectrum [chemicalbook.com]
- 13. 2,6-Dimethylphenol | C8H10O | CID 11335 - PubChem [pubchem.ncbi.nlm.nih.gov]
